molecular formula C15H18FN5O4S3 B2425853 N-(4-fluorobenzyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1226441-21-9

N-(4-fluorobenzyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Katalognummer: B2425853
CAS-Nummer: 1226441-21-9
Molekulargewicht: 447.52
InChI-Schlüssel: CHOLGXXOQHAINX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorobenzyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H18FN5O4S3 and its molecular weight is 447.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O4S3/c1-21(28(2,24)25)8-12(22)18-14-19-20-15(27-14)26-9-13(23)17-7-10-3-5-11(16)6-4-10/h3-6H,7-9H2,1-2H3,(H,17,23)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOLGXXOQHAINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-fluorobenzyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound classified as a thiadiazole derivative. This compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure incorporates both thiadiazole and sulfonamide functionalities, which are known to enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H18FN5O4SC_{15}H_{18}FN_5O_4S, with a molecular weight of 447.5 g/mol. The structure consists of a thiadiazole ring connected to an acetamido group and features various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₈FN₅O₄S
Molecular Weight447.5 g/mol
CAS Number1226441-21-9

Synthesis

The synthesis of N-(4-fluorobenzyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves several steps, including:

  • Formation of the Thiadiazole Ring : This is achieved through the reaction of hydrazine derivatives with carbon disulfide.
  • Acetamido Group Introduction : The acetamido group is introduced via acylation reactions.
  • Final Coupling : The final product is obtained by coupling the thiadiazole derivative with the appropriate benzyl moiety.

Anticancer Properties

Research indicates that thiadiazole derivatives possess significant anticancer activity. Studies have shown that compounds similar to N-(4-fluorobenzyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibit cytotoxic effects against various human cancer cell lines.

  • Cell Lines Tested :
    • Human colon cancer (HCT116)
    • Lung cancer (H460)
    • Breast cancer (MCF-7)

Case Study Results :
In a study evaluating the cytotoxicity of related compounds, IC50 values were reported as follows:

CompoundCell LineIC50 (µg/mL)
N-(4-fluorobenzyl)...HCT1163.29
N-(4-fluorobenzyl)...H46010
N-(4-fluorobenzyl)...MCF-70.28

These values indicate that the compound demonstrates potent activity against these cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism by which N-(4-fluorobenzyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide exerts its biological effects may involve:

  • Induction of Apoptosis : Studies have shown that similar compounds can induce programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : The compound may inhibit key pathways involved in cell division and growth.
  • Interaction with Tubulin : Molecular docking studies suggest that these compounds can bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing the 1,3,4-thiadiazole core in this compound?

  • Methodological Answer : The 1,3,4-thiadiazole moiety can be synthesized via cyclization of thiosemicarbazides under acidic conditions or by reacting hydrazine derivatives with carbon disulfide. For example, refluxing in toluene/water mixtures (8:2 v/v) with sodium azide (NaN₃) at 80–100°C for 5–7 hours has been effective for analogous thiadiazole intermediates. TLC (hexane:ethyl acetate, 9:1) is recommended to monitor reaction progress . Ultrasonication with DMAP in dichloromethane (DCM) can enhance coupling efficiency for sulfonamide/acetamide side chains .

Q. How can I validate the purity and structural integrity of this compound after synthesis?

  • Methodological Answer : Use a combination of spectral techniques:

  • IR Spectroscopy : Confirm presence of amide C=O (~1650–1700 cm⁻¹), sulfonamide S=O (~1150–1350 cm⁻¹), and thioether (C–S) stretches (~600–700 cm⁻¹) .
  • ¹H/¹³C NMR : Identify peaks for the 4-fluorobenzyl group (δ ~4.5 ppm for –CH₂–, δ ~115–125 ppm for aromatic C–F) and thiadiazole protons (δ ~7–8 ppm) .
  • Elemental Analysis : Ensure %C, %H, %N, and %S align with theoretical values (±0.3% tolerance) .

Q. What solvents are suitable for recrystallizing this compound to achieve high purity?

  • Methodological Answer : Ethanol and methanol are commonly used for recrystallizing acetamide-thiadiazole derivatives due to their moderate polarity. For example, reports successful purification of a thiazole-acetamide analog via recrystallization from methanol after NaHCO₃ washing to remove acidic impurities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s reactivity or binding affinity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to calculate electrostatic potential surfaces, HOMO-LUMO gaps, and Fukui indices for nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with PFOR enzyme) using AMBER or GROMACS. Parameterize the compound’s force field using CGenFF or SwissParam .
  • Docking Studies (AutoDock Vina) : Dock the compound into active sites (e.g., bacterial nitroreductases) to predict binding modes and affinity scores .

Q. How to resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Control for Solubility : Use DMSO stock solutions (<1% v/v) with fresh PBS dilution to avoid aggregation. Validate solubility via dynamic light scattering (DLS) .
  • Standardize Assay Conditions : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times. Cross-reference with positive controls (e.g., doxorubicin for anticancer assays) .
  • Replicate Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence activity .

Q. What strategies improve the stability of the N-methylmethylsulfonamido group during in vitro assays?

  • Methodological Answer :

  • pH Buffering : Maintain assay media at pH 7.4 (HEPES or PBS) to minimize hydrolysis of the sulfonamide group .
  • Antioxidant Additives : Include 0.1 mM ascorbic acid or 1 mM glutathione to prevent oxidative degradation .
  • Lyophilization : Store the compound as a lyophilized powder at –80°C, reconstituting in acetonitrile/water (1:1) immediately before use .

Q. How to design SAR studies for modifying the 4-fluorobenzyl substituent?

  • Methodological Answer :

  • Synthetic Variations : Replace the 4-fluorobenzyl group with electron-withdrawing (e.g., 4-CF₃) or electron-donating (e.g., 4-OCH₃) analogs via reductive amination or Ullmann coupling .
  • Bioisosteric Replacement : Substitute the benzyl group with heteroaromatics (e.g., pyridyl or thienyl) to assess π-π stacking effects .
  • Pharmacophore Mapping : Use MOE or Schrödinger Suite to identify critical hydrogen-bond donors/acceptors in the benzyl region .

Analytical and Mechanistic Questions

Q. What advanced techniques characterize non-covalent interactions (e.g., hydrogen bonding) in this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structures to identify intermolecular H-bonds (e.g., N–H⋯O or C–H⋯F) and π-stacking interactions. used this to confirm dimerization via N1–H1⋯N2 bonds .
  • Solid-State NMR : Probe ¹⁹F or ¹⁵N chemical shifts to map halogen bonding or amide tautomerism .

Q. How to evaluate the compound’s membrane permeability for antibacterial studies?

  • Methodological Answer :

  • Parallel Artificial Membrane Permeability Assay (PAMPA) : Use a 2% dodecane/hexadecane lipid mixture on PVDF filters. Calculate permeability (Pe) via UV-Vis quantification .
  • Caco-2 Monolayer Model : Measure apical-to-basolateral transport over 2 hours, with LC-MS validation to rule out efflux pump interference .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.